Z-Ala-Asn-OH: Structural Dynamics, Synthesis, and Enzymatic Applications
Z-Ala-Asn-OH: Structural Dynamics, Synthesis, and Enzymatic Applications
A Technical Whitepaper for Peptide Chemists and Enzymologists
Introduction & Chemical Identity
Z-Ala-Asn-OH (N-Benzyloxycarbonyl-L-alanyl-L-asparagine) is a highly specialized synthetic dipeptide derivative utilized extensively in biochemical research. It serves as a benchmark substrate for mapping the kinetic profiles and active-site specificities of novel exoproteases, particularly carboxypeptidases[1].
This whitepaper delineates the physicochemical properties, structural rationale, synthesis methodologies, and application protocols of Z-Ala-Asn-OH, providing a comprehensive, self-validating framework for researchers in enzymology and drug development.
Structural Rationale and Physicochemical Profiling
Z-Ala-Asn-OH consists of an L-alanine and L-asparagine dipeptide core, capped at the N-terminus with a benzyloxycarbonyl (Z or Cbz) protecting group[2].
Causality of the Z-Group Integration: The addition of the Z-group is not merely protective; it is a deliberate functional modification. First, it neutralizes the positive charge of the N-terminal amine, mimicking the steric and electronic environment of an internal peptide bond within a larger protein. Second, it provides absolute resistance against non-specific aminopeptidases that might otherwise degrade the substrate from the N-terminus. Finally, the aromatic ring of the Z-group introduces a strong UV chromophore (peak absorbance at ~254 nm), which is critical for precise spectrophotometric or High-Performance Liquid Chromatography (HPLC) quantification during kinetic assays[3].
Table 1: Physicochemical Properties of Z-Ala-Asn-OH
| Property | Value |
| Chemical Name | N-Benzyloxycarbonyl-L-alanyl-L-asparagine |
| CAS Number | 21467-12-9[2] |
| Molecular Formula | C15H19N3O6[4] |
| Molecular Weight | 337.33 g/mol [5] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, and Methanol; limited in water |
Application in Enzymology: Carboxypeptidase Profiling
Because exoproteases cleave single amino acids exclusively from the C-terminus, the unblocked carboxyl group of the asparagine residue in Z-Ala-Asn-OH is essential for enzyme recognition. Z-Ala-Asn-OH is a primary substrate used to characterize serine carboxypeptidases and metallocarboxypeptidases[1][6].
For instance, during the characterization of a novel serine carboxypeptidase isolated from Aspergillus oryzae, Z-Ala-Asn-OH was utilized to determine the enzyme's catalytic efficiency. The enzyme exhibited a high turnover rate, demonstrating the substrate's utility in distinguishing cleavage preferences among hydrophilic and aliphatic residues[6]. Similarly, hyperthermophilic metallocarboxypeptidases (e.g., ChtCP from Chitinophaga sp.) have been evaluated using Z-Ala-Asn-OH to understand metal-ion dependency and thermal stability[1][7].
Table 2: Kinetic Parameters of A. oryzae Serine Carboxypeptidase[6]
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹ s⁻¹) |
| Z-Ala-Asn-OH | 0.09 | 1,980 | 22,040 |
| Z-Ala-Gly-OH | 0.92 | 580 | 630 |
| Z-Ala-Phe-OH | 0.24 | 1,770 | 7,400 |
Experimental Protocol: Enzymatic Cleavage Assay
To ensure self-validating and reproducible kinetic data, the following protocol outlines the hydrolysis assay of Z-Ala-Asn-OH.
Step-by-Step Methodology:
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Substrate Preparation: Dissolve Z-Ala-Asn-OH in 5% HPLC-grade methanol to a stock concentration of 10 mM. Dilute to working concentrations (0.05 mM – 2.0 mM) using 50 mM sodium acetate buffer (pH 4.5). Causality: Methanol ensures complete dissolution of the hydrophobic Z-group without denaturing the target enzyme at low working concentrations.
-
Enzyme Equilibration: Pre-incubate the carboxypeptidase solution (e.g., 1 µg/mL) in the assay buffer at the optimal temperature (e.g., 25°C) for 10 minutes.
-
Reaction Initiation: Combine 900 µL of the substrate solution with 100 µL of the enzyme solution. Mix rapidly to ensure homogeneous distribution.
-
Time-Course Quenching: At defined intervals (e.g., 1, 3, 5, 10 minutes), extract 100 µL aliquots and immediately mix with 100 µL of 1% Trifluoroacetic acid (TFA). Causality: The rapid drop in pH to <2.0 irreversibly protonates catalytic residues (e.g., His/Asp in the active site), instantly halting hydrolysis and locking the reaction state for accurate time-point analysis.
-
Quantification: Inject 20 µL of the quenched mixture onto a C18 RP-HPLC column. Monitor at 254 nm. Quantify the reduction of the Z-Ala-Asn-OH peak and the emergence of the cleaved Z-Ala-OH peak.
Workflow for enzymatic cleavage assays utilizing Z-Ala-Asn-OH as a substrate.
Synthesis Workflow for Z-Ala-Asn-OH
For researchers requiring custom isotopic labeling or bulk synthesis, Liquid-Phase Peptide Synthesis (LPPS) is the preferred method over solid-phase synthesis due to the short sequence length and high yield requirements.
Step-by-Step Methodology:
-
Activation: Dissolve Z-Ala-OH (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add 1-Hydroxybenzotriazole (HOBt, 1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) at 0°C. Causality: EDC forms an active O-acylisourea intermediate. HOBt rapidly reacts with this intermediate to form a stable active ester, suppressing racemization of the chiral alpha-carbon during activation.
-
Coupling: Add H-Asn-OtBu (tert-butyl ester protected asparagine, 1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture. Stir for 12 hours at room temperature. Causality: The OtBu group protects the C-terminal carboxylate of asparagine, ensuring the amine acts as the sole nucleophile. This prevents unwanted polymerization and ensures strict directional coupling.
-
Extraction: Wash the organic layer successively with 5% citric acid, saturated NaHCO3, and brine to remove unreacted precursors and water-soluble coupling byproducts.
-
Deprotection: Treat the isolated Z-Ala-Asn-OtBu with a mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (1:1 v/v) for 2 hours. Causality: TFA selectively cleaves the acid-labile tert-butyl ester, liberating the free C-terminal carboxylic acid required for enzyme recognition, while the acid-stable N-terminal Z-group remains completely intact.
-
Precipitation: Concentrate the solution under reduced pressure and precipitate the final Z-Ala-Asn-OH product using cold diethyl ether to yield a high-purity crystalline powder.
Liquid-phase peptide synthesis pathway for Z-Ala-Asn-OH.
References
-
Z-Ala-Asn-OH | Peptides 1 | CAS 21467-12-9 Source: invivochem.cn URL:[Link]
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Z-Ala-Asn-OH - 楚肽生物科技 Source: apeptides.com URL:[Link]
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Purification and characterization of two serine carboxypeptidases from Aspergillus niger and their use in C-terminal sequencing Source: asm.org URL:[Link]
-
From Data Mining of Chitinophaga sp. Genome to Enzyme Discovery of a Hyperthermophilic Metallocarboxypeptidase Source: nih.gov URL:[Link]
-
Purification, Characterization, and Heterologous Expression in Fusarium venenatum of a Novel Serine Carboxypeptidase from Aspergillus oryzae Source: nih.gov URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Z-ALA-ASN-OH CAS#: 21467-12-9 [m.chemicalbook.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Z-Ala-Asn-OH | Peptides 1 | CAS 21467-12-9 | Buy Z-Ala-Asn-OH from Supplier 美国InvivoChem [invivochem.cn]
- 5. Z-Ala-Asn-OH - 楚肽生物科技 [apeptides.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
